Cas no 1383841-43-7 (1-Benzoyl-4-(propan-2-yl)piperidine)

1-Benzoyl-4-(propan-2-yl)piperidine structure
1383841-43-7 structure
商品名:1-Benzoyl-4-(propan-2-yl)piperidine
CAS番号:1383841-43-7
MF:C15H21NO
メガワット:231.333344221115
CID:6790057
PubChem ID:20782488

1-Benzoyl-4-(propan-2-yl)piperidine 化学的及び物理的性質

名前と識別子

    • SCHEMBL2603247
    • EN300-39917087
    • 1-benzoyl-4-(propan-2-yl)piperidine
    • 1383841-43-7
    • 1-Benzoyl-4-(propan-2-yl)piperidine
    • インチ: 1S/C15H21NO/c1-12(2)13-8-10-16(11-9-13)15(17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
    • InChIKey: JJGGWWDFHUJIBK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)N1CCC(C(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.3Ų

1-Benzoyl-4-(propan-2-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P027VEB-50mg
1-benzoyl-4-(propan-2-yl)piperidine
1383841-43-7 95%
50mg
$255.00 2024-06-21

1-Benzoyl-4-(propan-2-yl)piperidine 関連文献

1-Benzoyl-4-(propan-2-yl)piperidineに関する追加情報

Professional Introduction to 1-Benzoyl-4-(propan-2-yl)piperidine (CAS No. 1383841-43-7)

1-Benzoyl-4-(propan-2-yl)piperidine, a compound with the chemical identifier CAS No. 1383841-43-7, is a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 1-Benzoyl-4-(propan-2-yl)piperidine, particularly the presence of a benzoyl group at the first position and an isopropyl substituent at the fourth position of the piperidine ring, contribute to its unique chemical properties and potential pharmacological effects.

The benzoyl group, characterized by its electron-withdrawing nature, plays a crucial role in modulating the reactivity and binding affinity of the molecule. This functional moiety is often employed in medicinal chemistry to enhance metabolic stability, improve solubility, and facilitate interactions with biological targets. In contrast, the isopropyl group introduces steric bulk and lipophilicity, which can influence the compound's pharmacokinetic profile. The combination of these structural elements makes 1-Benzoyl-4-(propan-2-yl)piperidine a promising candidate for further exploration in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential applications of 1-Benzoyl-4-(propan-2-yl)piperidine. These studies have highlighted its potential as a scaffold for developing novel therapeutic agents targeting various diseases. For instance, computational simulations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. This aligns with the growing interest in piperidine derivatives as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In vitro studies have further elucidated the pharmacological properties of 1-Benzoyl-4-(propan-2-yl)piperidine. These experiments have demonstrated its ability to interact with specific biological targets, including protein kinases and ion channels. The compound's interaction with these targets is thought to modulate cellular signaling pathways, leading to therapeutic effects. For example, preliminary data suggest that it may inhibit the activity of cyclin-dependent kinases (CDKs), which are known to play a role in cell cycle regulation and cancer progression.

The synthesis of 1-Benzoyl-4-(propan-2-yl)piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a piperidine ring, followed by the introduction of the benzoyl and isopropyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity. These methods not only improve the overall yield but also minimize unwanted byproducts, making the synthesis more sustainable and scalable.

The pharmaceutical industry has shown considerable interest in developing novel piperidine derivatives due to their broad spectrum of biological activities. 1-Benzoyl-4-(propan-2-yl)piperidine is no exception and has been explored as a potential lead compound for various therapeutic applications. Its structural versatility allows for further modifications, enabling researchers to fine-tune its pharmacological properties. This flexibility is particularly valuable in drug discovery pipelines where iterative design and optimization are essential for achieving desired efficacy and safety profiles.

One of the most compelling aspects of 1-Benzoyl-4-(propan-2-yl)piperidine is its potential as a tool compound in medicinal chemistry research. Its well-defined structure and predictable reactivity make it an ideal candidate for use in library screens and fragment-based drug design approaches. These methodologies rely on high-throughput screening techniques to identify compounds that interact with biological targets of interest. By incorporating 1-Benzoyl-4-(propan-2-yl)piperidine into such screens, researchers can rapidly identify novel lead structures with therapeutic potential.

The future prospects for 1-Benzoyl-4-(propan-2-yl)piperidine are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational tools continue to evolve, so too will our ability to predict and validate the biological activity of this compound. This synergy between experimental chemistry and computational biology will be instrumental in translating basic research findings into tangible therapeutic benefits.

In conclusion, 1-Benzoyl-4-(propan-2-yl)piperidine (CAS No. 1383841-43-7) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential as a scaffold for developing novel therapeutic agents underscores its importance in drug discovery efforts aimed at addressing various diseases. With continued research and development, this compound is poised to make meaningful contributions to human health.

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